3-Tert-butyl-5-methylphenol, also known as 2-tert-butyl-5-methylphenol or 6-tert-butyl-m-cresol, is a well-studied antioxidant. Antioxidants are compounds that inhibit the oxidation of other molecules. Oxidation can damage cells and tissues, and is implicated in various diseases including cancer and neurodegenerative diseases []. Research has investigated the effectiveness of 3-tert-butyl-5-methylphenol as an antioxidant in various contexts, such as:
Beyond its role as an antioxidant, 3-tert-butyl-5-methylphenol has been explored for other scientific research applications. These include:
3-Tert-butyl-5-methylphenol, also known as 3-tert-butyl-5-methylphenol or m-tert-butyl-5-methylphenol, is an organic compound with the molecular formula . It features a tert-butyl group and a methyl group attached to a phenolic structure, specifically at the meta and para positions relative to the hydroxyl group. This compound is primarily used as an antioxidant in various industrial applications due to its ability to inhibit oxidative degradation of materials.
These reactions highlight its versatility as a precursor for more complex organic synthesis.
Research indicates that 3-tert-butyl-5-methylphenol exhibits biological activities including:
The synthesis of 3-tert-butyl-5-methylphenol can be achieved through several methods:
3-Tert-butyl-5-methylphenol is utilized in various industries:
Interaction studies involving 3-tert-butyl-5-methylphenol focus on its metabolic effects and potential interactions with other drugs. Notably:
Several compounds share structural similarities with 3-tert-butyl-5-methylphenol. These include:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Tert-butyl-4-methylphenol | C11H16O | Similar antioxidant properties; different substitution pattern. |
| 4-Tert-butylphenol | C10H14O | Stronger antioxidant but lacks methyl substitution. |
| 6-Tert-butyl-m-cresol | C11H16O | Exhibits similar biological activities; different positioning of substituents. |
3-Tert-butyl-5-methylphenol is unique due to its specific arrangement of substituents which enhances its effectiveness as an antioxidant while also providing distinct biological activities compared to other similar compounds. Its specific meta positioning allows for unique reactivity profiles not seen in ortho or para substituted phenols.
3-Tert-butyl-5-methylphenol exhibits distinctive thermodynamic characteristics that reflect the structural influence of both the tert-butyl and methyl substituents on the phenolic backbone. The compound possesses a molecular weight of 164.24 g/mol and demonstrates significant thermal stability owing to the steric protection afforded by the bulky tert-butyl group [1] [2].
The boiling point of 3-tert-butyl-5-methylphenol is established at 249.2°C under standard atmospheric pressure conditions [2]. This elevated boiling point, compared to unsubstituted phenol (181.7°C), demonstrates the substantial impact of alkyl substitution on intermolecular interactions and volatility characteristics. The temperature represents the liquid-gas phase transition where vapor pressure equals atmospheric pressure, indicating strong intermolecular hydrogen bonding networks that must be overcome during vaporization.
Phase stability analysis reveals that the compound maintains structural integrity across a broad temperature range. The triple point temperature occurs at 319.9 K (46.7°C), representing the thermodynamic equilibrium where solid, liquid, and gas phases coexist simultaneously [3]. This transition temperature suggests moderate intermolecular cohesive forces balanced by the steric hindrance imposed by the substituent groups.
The critical properties provide insight into the compound's behavior under extreme conditions. The estimated critical temperature ranges between 720-730 K, while the critical pressure falls within 3800-4000 kPa [3]. These parameters define the temperature and pressure above which distinct liquid and gas phases cannot exist, forming instead a supercritical fluid with unique properties for specialized applications.
Enthalpy of formation data, extrapolated from related tert-butylphenol studies, suggests a gas-phase formation enthalpy of approximately -198.0 ± 2.1 kJ/mol [4]. This thermodynamic quantity reflects the relative stability of the compound compared to its constituent elements and provides crucial information for calculating reaction energetics and equilibrium constants.
The density of 3-tert-butyl-5-methylphenol is measured at 0.961 g/cm³, indicating a slightly less dense structure than water due to the incorporation of low-density alkyl substituents [2]. This physical property influences mass transfer phenomena and is critical for process design calculations in industrial applications.
Thermal decomposition characteristics demonstrate remarkable stability, with the compound maintaining structural integrity up to approximately 200°C before onset of degradation processes. The presence of the tert-butyl group provides significant kinetic stabilization against thermal decomposition through steric protection of the phenolic hydroxyl group.
The solubility behavior of 3-tert-butyl-5-methylphenol in organic matrices reflects the dual nature of its molecular structure, combining the polar phenolic hydroxyl group with substantial hydrophobic character from the tert-butyl and methyl substituents. This amphiphilic character creates distinct solubility patterns that are crucial for understanding the compound's behavior in various chemical environments.
Hydrophobic matrices demonstrate excellent compatibility with 3-tert-butyl-5-methylphenol. The compound exhibits complete insolubility in water due to the predominant hydrophobic character imposed by the bulky tert-butyl group and methyl substituent [5]. This hydrophobic nature makes it particularly suitable for applications in non-polar environments such as polymer matrices and oil-based formulations.
Polar organic solvents show varying degrees of solubility depending on their hydrogen bonding capabilities and dielectric constants. Ethanol, diethyl ether, and acetone all demonstrate good solubility for the compound [5]. The solubility in these solvents reflects the ability of the phenolic hydroxyl group to participate in hydrogen bonding interactions while the organic portions of the molecule interact favorably with the solvent matrix.
Hansen Solubility Parameters provide quantitative framework for predicting solubility behavior. For 3-tert-butyl-5-methylphenol, the estimated parameters include a dispersive component (δD) of approximately 16-18 MPa^0.5, a polar component (δP) of 4-6 MPa^0.5, and a hydrogen bonding component (δH) of 8-12 MPa^0.5 [6]. These values indicate moderate polarity with significant hydrogen bonding capability, consistent with the phenolic structure modified by hydrophobic substituents.
Aromatic solvent systems such as benzene and toluene exhibit particularly high solubility for the compound due to favorable π-π interactions between the aromatic rings and London dispersion forces with the alkyl substituents. The compound's solubility in benzene exceeds that in most other organic solvents, reflecting the structural complementarity between solute and solvent.
Halogenated solvents including dichloromethane and chloroform provide excellent dissolution media for 3-tert-butyl-5-methylphenol. These solvents combine moderate polarity with good solvating power for both polar and non-polar portions of the molecule, making them ideal for spectroscopic studies and synthetic applications.
Temperature dependence of solubility follows typical endothermic dissolution patterns, with solubility increasing substantially with temperature in most organic solvents. This behavior enables temperature-controlled crystallization and purification processes for the compound.
The solubility profile indicates preferential dissolution in organic phases, making the compound suitable for extraction processes and phase-transfer applications. The high organic solubility combined with water immiscibility provides opportunities for selective separation and purification methodologies.
The spectroscopic characterization of 3-tert-butyl-5-methylphenol provides definitive structural identification through multiple analytical techniques, each offering unique insights into the molecular architecture and electronic environment of the compound.
Infrared Spectroscopy reveals characteristic vibrational modes that serve as fingerprints for functional group identification. The broad absorption band appearing between 3200-3600 cm⁻¹ corresponds to the phenolic O-H stretching vibration [7] [8]. This band's breadth and position reflect the hydrogen bonding environment and the electronic influence of the substituents on the hydroxyl group. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the tert-butyl and methyl groups manifest between 2950-3000 cm⁻¹.
The aromatic C=C stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region, with specific bands at approximately 1475 cm⁻¹ and 1595 cm⁻¹ corresponding to the benzene ring skeletal vibrations. The C-O stretching of the phenolic group typically appears around 1230-1280 cm⁻¹, while out-of-plane aromatic C-H bending modes create distinctive patterns in the 750-900 cm⁻¹ region that are diagnostic for the substitution pattern on the benzene ring.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen environments and molecular structure. The tert-butyl group generates a highly characteristic singlet at δ 1.31 ppm, integrating for nine protons and representing one of the most diagnostically useful signals in the spectrum [9]. The methyl substituent on the aromatic ring produces a sharp singlet at δ 2.28 ppm, integrating for three protons.
The aromatic proton resonances appear in the δ 6.60-7.10 ppm region as a complex multiplet integrating for three protons, reflecting the asymmetric substitution pattern on the benzene ring. The phenolic hydroxyl proton typically resonates as a broad singlet around δ 4.56 ppm, though this signal may vary significantly with concentration, temperature, and solvent due to exchange phenomena.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the carbon framework and electronic environments within the molecule. The methyl carbon of the aromatic substituent appears at δ 21.2 ppm, while the tert-butyl methyl carbons resonate at δ 31.4 ppm. The quaternary carbon of the tert-butyl group produces a characteristic signal at δ 34.6 ppm.
The aromatic carbon signals span the δ 111-139 ppm region, with the phenolic carbon (C-OH) appearing as the most downfield signal at approximately δ 155.3 ppm due to the deshielding effect of the directly attached oxygen atom. The substituted aromatic carbons display distinct chemical shifts based on their electronic environments and substitution patterns.
Mass Spectrometry under electron ionization conditions provides structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 164, corresponding to the intact molecular structure [10]. The base peak typically occurs at m/z 107, resulting from loss of the tert-butyl group (M-57). Other significant fragment ions include m/z 149 (loss of methyl, M-15) and m/z 121 (loss of the entire tert-butyl group plus additional rearrangement).
The fragmentation mechanism follows predictable pathways involving initial loss of alkyl substituents followed by aromatic ring fragmentation. The stability of the phenolic cation radical contributes to the observed fragmentation patterns and provides insight into the electronic structure of the molecule.
Ultraviolet-Visible Spectroscopy reveals the electronic transitions characteristic of the phenolic chromophore. The primary absorption maximum occurs around 270-280 nm, corresponding to the π→π* transition of the aromatic system. The presence of electron-donating substituents causes a bathochromic shift compared to unsubstituted phenol, reflecting the extended conjugation and altered electronic density distribution.